N-Boc-4-piperidinemethanol
Overview
Description
N-Boc-4-piperidinemethanol contains a tert-butyloxycarbonyl (t-BOC)-protecting group. It can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate.
Scientific Research Applications
Synthesis of Nitrogen-Containing Compounds : N-Boc-piperidin-4-one is utilized to synthesize nitrogen-containing 1,5-diketones, leading to hydroxypyran structures and domino-reactions with o-phenylenediamine (Akimova, Deryabin, & Trofimenko, 2015).
Preparation of Spiropiperidine Analogs : It serves as an intermediate in preparing spiropiperidine analogues of maraviroc, offering a new synthetic route to spirolactam piperidines (Mullen, Miel, & Mckervey, 2010).
Enantioenriched Piperidine Fragments : Its kinetic resolution leads to enantioenriched functionalizable piperidine fragments, useful in drug discovery (Choi, Meijer, Silvestri, & Coldham, 2022).
Potential Anticancer Activity : 1-Benzyl-4-(N-Boc-amino)piperidine exhibits promising anticancer activity against VEGFR-2 Kinase inhibitor receptors (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).
Synthesis of Piperidine Alkaloids : Its resolution allows for the synthesis of piperidine alkaloids like sedamine and allosedamine (Angoli, Barilli, Lesma, Passarella, Riva, Silvani, & Danieli, 2003).
Biocatalytic Synthesis Applications : It's used in a biocatalytic process to produce (S)-N-Boc-3-hydroxypiperidine, an intermediate for ibrutinib synthesis, with industrial applications (Chen, Fan, Zhang, Wu, Wang, Lin, & Wei, 2017).
Electronic Property Studies : N-BOC-Piperidine-4-Carboxylic acid demonstrates significant changes in electronic properties in different solvents, impacting protein interactions (Vimala, Mary, Ramalakshmi, Muthu, & Irfan, 2021).
Enantioselective Synthesis : Catalytic dynamic resolution of N-Boc-2-lithiopiperidine enables highly enantioselective synthesis of 2-aryl and 2-vinyl piperidines, including tobacco alkaloid anabasine (Beng & Gawley, 2011).
Behavioral Effects in Animal Studies : 1-Boc-piperidine reduces binge-eating behavior and anxiety in rats, showing potential for psychiatric applications (Guzmán-Rodríguez, Chávez‐Reyes, Vázquez-León, Soriano-Ursúa, Rosalez, Allende, & Marichal-Cancino, 2021).
Mechanism of Action
Target of Action
The primary target of N-Boc-4-piperidinemethanol is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increased concentration of acetylcholine at synapses, leading to prolonged cholinergic effects .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter essential for many functions in the body, including muscle contraction and memory processing. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can have various effects at the molecular and cellular levels. For instance, it can enhance neurotransmission in cholinergic neurons, potentially affecting processes such as learning and memory . Moreover, it has been suggested that this compound could be used to study Alzheimer’s Disease .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-Boc-4-piperidinemethanol is known to be an acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission .
Cellular Effects
In vitro studies have shown that this compound can inhibit tumor growth and induce apoptosis in cancer cells . This could be due to its ability to bind to the epidermal growth factor receptor (EGFR) and prevent the binding of ligands . EGFR is often overexpressed in various types of cancers, and its activation leads to cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the acetylcholinesterase enzyme. By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This can enhance cholinergic transmission, which is involved in many physiological processes, including muscle contraction, heart rate, memory, and learning .
Temporal Effects in Laboratory Settings
Given its role as an acetylcholinesterase inhibitor, it is likely that its effects would be observed shortly after administration and would persist as long as the drug remains in the system .
Dosage Effects in Animal Models
As with any drug, it is likely that its effects would vary with dosage, with higher doses potentially leading to more pronounced effects or even toxicity .
Metabolic Pathways
Given its role as an acetylcholinesterase inhibitor, it is likely involved in the cholinergic pathway .
Transport and Distribution
Given its molecular structure, it is likely that it can cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely that it localizes to synapses, where acetylcholinesterase is found .
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEDVGRUGMPBHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377291 | |
Record name | N-Boc-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123855-51-6 | |
Record name | N-Boc-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Boc-4-piperidinemethanol in the synthesis of GDC-0310?
A1: this compound is a crucial building block in the synthesis of GDC-0310. It participates in a regioselective aromatic nucleophilic substitution (SNAr) reaction with 1-chloro-2,4-difluorobenzene. [] This reaction is the first step in building the complex piperidine structure that ultimately becomes part of the GDC-0310 molecule. The Boc protecting group on the nitrogen atom of this compound is strategically important to ensure regioselectivity and prevent unwanted side reactions during the SNAr reaction.
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